5-fluoro-6-methyl-2-(5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3,4-dihydropyrimidin-4-one
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Description
The compound “5-fluoro-6-methyl-2-(5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3,4-dihydropyrimidin-4-one” is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple rings and functional groups . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions are systematized according to the method to assemble the pyrazolopyridine system .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its complex molecular structure . The compound is prepared in the crystalline form of modification I, wherein the x-ray diffractogram of the compound exhibits peak maxima of the 2 theta angle at 5.9, 6.9, 22.7 .Mechanism of Action
This compound acts as a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been shown to increase neurite outgrowth and synapse formation in hippocampal neurons in culture, exhibit synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model, and improve memory and enhance attention in several animal models .
Properties
IUPAC Name |
5-fluoro-4-methyl-2-[2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN8O/c1-8-12(17)15(26)22-16(21-8)25-5-9-3-24(4-10(9)6-25)14-11-2-20-23-13(11)18-7-19-14/h2,7,9-10H,3-6H2,1H3,(H,21,22,26)(H,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKMFPUQFXUNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CC3CN(CC3C2)C4=NC=NC5=C4C=NN5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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